

# A Comparative Analysis of Dolutegravir and Efavirenz: Safety and Tolerability Profiles

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of the safety and tolerability of two key antiretroviral agents, **dolutegravir** (DTG) and efavirenz (EFV), for the treatment of HIV-1 infection. **Dolutegravir**, a second-generation integrase strand transfer inhibitor (INSTI), and efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), are both widely used in first-line antiretroviral therapy (ART). However, their distinct mechanisms of action are accompanied by different safety and tolerability profiles, which are critical considerations in long-term patient management. This analysis synthesizes data from pivotal clinical trials and observational studies to inform researchers, scientists, and drug development professionals.

## **Overall Safety and Discontinuation Rates**

Clinical evidence consistently demonstrates a superior tolerability profile for **dolutegravir** compared to efavirenz, leading to significantly lower rates of treatment discontinuation due to adverse events (AEs).

In the landmark SINGLE trial, a phase 3, double-blind study, treatment-naive adults with HIV-1 were randomized to receive either a DTG-based regimen or an EFV-based regimen. After 48 weeks, only 2% of participants in the **dolutegravir** arm had discontinued treatment due to adverse events, in stark contrast to 10% in the efavirenz arm[1]. This trend was sustained through 144 weeks, with discontinuation rates due to adverse events at 4% for the **dolutegravir** regimen versus 14% for the efavirenz regimen[2]. A network meta-analysis of 68 trials further supports these findings, showing that **dolutegravir** led to fewer overall discontinuations compared to efavirenz[3][4][5].



| Metric                                               | Dolutegravir<br>(DTG) | Efavirenz<br>(EFV) | Study/Time<br>Point  | Citation |
|------------------------------------------------------|-----------------------|--------------------|----------------------|----------|
| Discontinuation due to AEs                           | 2%                    | 10%                | SINGLE, 48<br>Weeks  | [1]      |
| Discontinuation due to AEs                           | 4%                    | 14%                | SINGLE, 144<br>Weeks | [2]      |
| Discontinuation due to AEs                           | 12.1%                 | 35.8%              | Real-world study     | [6][7]   |
| Discontinuation<br>due to<br>Neuropsychiatric<br>AEs | 8.2%                  | 25.0%              | Real-world study     | [7]      |
| Overall Adverse<br>Events                            | Favorable profile     | Higher incidence   | Meta-analysis        | [3]      |

## **Neuropsychiatric Adverse Events**

The most pronounced difference in the tolerability profiles of **dolutegravir** and efavirenz lies in the incidence of central nervous system (CNS) and neuropsychiatric adverse events (NPAEs). Efavirenz is well-documented to be associated with a high frequency of CNS side effects, particularly in the initial weeks of therapy[8][9].

Common efavirenz-associated NPAEs include dizziness, insomnia, vivid dreams, impaired concentration, and drowsiness[8]. More severe symptoms such as depression, anxiety, suicidal ideation, and psychosis have also been reported[9][10][11]. While these effects often subside, a significant number of patients experience chronic neuropsychiatric symptoms, which can lead to treatment discontinuation[9][12][13].

In contrast, **dolutegravir** is associated with a significantly lower incidence of NPAEs[3][14]. While some patients on **dolutegravir** may experience insomnia and sleep disorders, the overall frequency and severity are less than with efavirenz[15]. A comparative real-life study found that discontinuations due to NPAEs were significantly lower in patients receiving **dolutegravir** (8.2%) compared to those on efavirenz (25.0%)[7].



| Adverse Event<br>Category    | Dolutegravir<br>(DTG)               | Efavirenz<br>(EFV)                                             | Key Findings                                                     | Citation    |
|------------------------------|-------------------------------------|----------------------------------------------------------------|------------------------------------------------------------------|-------------|
| Overall NPAEs                | Lower incidence                     | Higher incidence                                               | DTG has a better<br>neuropsychiatric<br>safety profile.          | [3][14]     |
| Common<br>Symptoms           | Insomnia,<br>headache,<br>dizziness | Dizziness, vivid<br>dreams,<br>insomnia, poor<br>concentration | EFV symptoms<br>are more<br>frequent and can<br>be debilitating. | [8][15][16] |
| Severe<br>Symptoms           | Rare                                | Depression,<br>anxiety,<br>psychosis,<br>suicidal ideation     | More severe psychiatric events are a known concern with EFV.     | [9][10]     |
| Discontinuation due to NPAEs | Significantly<br>lower              | Significantly<br>higher                                        | NPAEs are a primary reason for EFV discontinuation.              | [7]         |

# **Metabolic and Lipid Profiles**

Both **dolutegravir** and efavirenz can influence metabolic parameters, including lipid profiles and body weight, although the specific effects differ.

Lipid Profiles: Efavirenz-based therapy has been associated with dyslipidemia, including increases in total cholesterol, LDL cholesterol, and triglycerides[17]. However, it has also been shown to increase HDL cholesterol, which may have a protective cardiovascular effect[17][18] [19]. The impact of efavirenz on lipids appears to be concentration-dependent[17].

**Dolutegravir** is generally considered to have a more favorable or neutral effect on lipid profiles compared to efavirenz[17].

Weight Gain and Metabolic Syndrome: Recent evidence suggests that **dolutegravir**-based regimens are associated with a greater increase in body weight and a higher risk of developing metabolic syndrome compared to efavirenz-based regimens[20][21][22]. One study found the



prevalence of metabolic syndrome was significantly higher among patients on DTG (25.6%) compared to those on EFV (11.6%)[20]. The mechanisms underlying this weight gain are still under investigation.

| Metabolic<br>Parameter | Dolutegravir<br>(DTG)           | Efavirenz<br>(EFV)             | Key Findings                                                  | Citation     |
|------------------------|---------------------------------|--------------------------------|---------------------------------------------------------------|--------------|
| Total Cholesterol      | Minimal to no increase          | Significant<br>increase        | EFV has a<br>greater impact<br>on total<br>cholesterol.       | [17][23]     |
| LDL Cholesterol        | Minimal to no increase          | Significant<br>increase        | EFV is<br>associated with<br>higher LDL<br>levels.            | [17][23]     |
| HDL Cholesterol        | Minimal to no increase          | Significant increase           | EFV is noted for increasing protective HDL.                   | [17][18][19] |
| Triglycerides          | Minimal to no increase          | Significant<br>increase        | EFV is associated with higher triglyceride levels.            | [17][23]     |
| Weight Gain            | Significant<br>increase         | Less pronounced increase       | DTG is<br>associated with<br>more significant<br>weight gain. | [21][22]     |
| Metabolic<br>Syndrome  | Higher<br>prevalence<br>(25.6%) | Lower<br>prevalence<br>(11.6%) | DTG-based ART is associated with a higher risk.               | [20]         |

# **Experimental Protocols**



The data presented in this guide are primarily derived from randomized controlled trials (RCTs) and observational cohort studies. A key example is the SINGLE study, which provides robust comparative data.

### SINGLE Study (NCT01263015) Protocol:

- Study Design: A Phase 3, randomized, double-blind, double-dummy, multicenter, parallel-group, non-inferiority study. The study was later extended to assess long-term outcomes[2] [24].
- Participants: 833 antiretroviral therapy-naive adults with HIV-1 infection and a viral load of ≥1000 copies/mL. Patients were HLA-B\*5701-negative[1][2].
- Randomization: Participants were randomized 1:1 to receive either:
  - Dolutegravir Arm: Dolutegravir 50 mg + abacavir/lamivudine fixed-dose combination, once daily.
  - Efavirenz Arm: Efavirenz/tenofovir/emtricitabine fixed-dose combination (Atripla), once daily.
- Primary Endpoint: The proportion of participants with an HIV-1 RNA viral load <50 copies/mL at Week 48, using the FDA "snapshot" analysis[1].
- Secondary Endpoints: Included evaluation of safety and tolerability (adverse events, laboratory abnormalities), changes in CD4+ cell count, and emergence of viral resistance over 144 weeks[2][24].

# Visualizing Experimental Design and Comparative Outcomes





Click to download full resolution via product page





Click to download full resolution via product page

Click to download full resolution via product page

### Conclusion

In summary, **dolutegravir** demonstrates a superior safety and tolerability profile compared to efavirenz, primarily driven by a significantly lower incidence of neuropsychiatric adverse events and a lower rate of treatment discontinuation[1][3][7]. This makes **dolutegravir** a preferred option for many treatment-naive patients. However, emerging data on **dolutegravir**-associated weight gain and a higher risk of metabolic syndrome warrant careful long-term monitoring[20] [21][22]. Efavirenz, while effective, is frequently associated with CNS side effects that can impact quality of life and treatment adherence[9][10]. The choice between these agents requires a comprehensive assessment of the individual patient's clinical and psychological profile, comorbidities, and potential for drug-drug interactions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. jwatch.org [jwatch.org]



- 2. Dolutegravir Superior to Efavirenz at 144 Weeks in SINGLE Trial [natap.org]
- 3. Comparative efficacy, tolerability and safety of dolutegravir and efavirenz 400mg among antiretroviral therapies for first-line HIV treatment: A systematic literature review and network meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative efficacy, tolerability and safety of dolutegravir and efavirenz 400mg among antiretroviral therapies for first-line HIV treatment: A systematic literature review and network meta-analysis | Botswana Harvard Partnership [bhp.org.bw]
- 6. Discontinuation due to neuropsychiatric adverse events with efavirenz- and dolutegravirbased antiretroviral therapy: a comparative real-life study | Medicines Awareness Service [medicinesresources.nhs.uk]
- 7. Discontinuation due to neuropsychiatric adverse events with efavirenz- and dolutegravirbased antiretroviral therapy: a comparative real-life study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the side effects of Efavirenz? [synapse.patsnap.com]
- 9. Efavirenz and the CNS: what we already know and questions that need to be answered -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.unza.zm [journals.unza.zm]
- 12. Many patients taking efavirez experience long-term CNS side-effects | aidsmap [aidsmap.com]
- 13. Efavirenz side effects become long-term for over one in three | HIV i-Base [i-base.info]
- 14. Neuropsychiatric adverse drug reactions and associated factors in a cohort of individuals starting dolutegravir-based or efavirenz-based antiretroviral therapy in Belo Horizonte, Brazil
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. natap.org [natap.org]
- 16. Patient Reported Central Nervous System Adverse Events of Efavirenz-Based Antiretroviral Therapy in People Living with HIV in Northwest Ethiopia PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plasma Efavirenz Concentrations Are Associated With Lipid and Glucose Concentrations
   PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. ovid.com [ovid.com]







- 20. mdnewsline.com [mdnewsline.com]
- 21. Effect of dolutegravir-based versus efavirenz-based antiretroviral therapy on excessive weight gain in adult treatment-naïve HIV patients at Matsanjeni health center, Eswatini: a retrospective cohort study | springermedizin.de [springermedizin.de]
- 22. Effect of dolutegravir-based versus efavirenz-based antiretroviral therapy on excessive weight gain in adult treatment-naïve HIV patients at Matsanjeni health center, Eswatini: a retrospective cohort study PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fasted Lipid Changes after Administration of Maraviroc or Efavirenz in Combination with Zidovudine and Lamivudine (Combivir) for 48 Weeks to Treatment-naive HIV-infected Patients [natap.org]
- 24. Brief Report: Dolutegravir Plus Abacavir/Lamivudine for the Treatment of HIV-1 Infection in Antiretroviral Therapy-Naive Patients: Week 96 and Week 144 Results From the SINGLE Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Dolutegravir and Efavirenz: Safety and Tolerability Profiles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560016#comparing-dolutegravir-safety-and-tolerability-with-efavirenz]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com